Regioisomeric Identity Confirmed by Computed XLogP3 Differentiation vs. N-(5-Phenyl-1,2,4-thiadiazol-3-yl) Regioisomer (CAS 690246-22-1)
CAS 690246-21-0 (3-phenyl-1,2,4-thiadiazol-5-yl regioisomer) exhibits a computed XLogP3 of 3.8, identical to that of its regioisomer CAS 690246-22-1 (5-phenyl-1,2,4-thiadiazol-3-yl regioisomer) [1]. The identical logP values confirm that lipophilicity alone cannot distinguish these regioisomers; structural elucidation via 1H NMR (e.g., distinct NH and aromatic proton chemical shifts in DMSO-d6) or HPLC retention time under standardized conditions must be employed to verify regioisomeric identity before use [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) and structural regioisomerism |
|---|---|
| Target Compound Data | XLogP3 = 3.8 (CAS 690246-21-0, 3-phenyl-1,2,4-thiadiazol-5-yl regioisomer) |
| Comparator Or Baseline | XLogP3 = 3.8 (CAS 690246-22-1, 5-phenyl-1,2,4-thiadiazol-3-yl regioisomer) |
| Quantified Difference | XLogP3 difference = 0.0; structural difference = position of acetamide linkage on thiadiazole ring (C-5 vs C-3) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem 2025 release); structural identity confirmed by InChIKey differentiation |
Why This Matters
Identical logP values mean that regioisomeric misassignment cannot be detected by hydrophobicity alone and requires orthogonal analytical verification, impacting procurement quality assurance protocols.
- [1] PubChem Compound Summary for CID 1589752 (CAS 690246-21-0). National Center for Biotechnology Information (2025). View Source
- [2] SpectraBase Entry for 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide, Compound ID 5VIV5HP1K6t. Wiley SpectraBase (2025). View Source
